N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide
Description
N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide is a synthetic compound featuring a dihydroindole core substituted at position 1 with a 2,2-dimethylpropanoyl group and at position 6 with a 3-(trifluoromethyl)benzamide moiety. The dihydroindole scaffold provides partial saturation, enhancing conformational rigidity compared to fully aromatic indoles. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the dimethylpropanoyl substituent may influence steric interactions in biological systems.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-20(2,3)19(28)26-10-9-13-7-8-16(12-17(13)26)25-18(27)14-5-4-6-15(11-14)21(22,23)24/h4-8,11-12H,9-10H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYULRWGBCJXXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide is a synthetic compound with potential biological activity. Its structure includes an indole moiety, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article examines the biological activity of this compound based on available research findings.
- Molecular Formula : C20H23N3O3
- Molecular Weight : 353.4 g/mol
- CAS Number : 1058489-95-4
Anticancer Activity
Research indicates that compounds related to indole derivatives often exhibit significant anticancer properties. In a study evaluating various compounds, it was found that certain indole derivatives displayed potent cytotoxicity against several cancer cell lines. The specific activity of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide has not been extensively documented; however, its structural analogs have shown promising results in inhibiting tumor growth.
The anticancer activity of indole derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation. These effects may result from the modulation of key signaling pathways involved in cell survival and apoptosis. For instance:
- Inhibition of Kinases : Many indole derivatives act as kinase inhibitors, which can disrupt cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and apoptosis.
Toxicity Studies
A toxicity assessment conducted on zebrafish embryos revealed insights into the safety profile of related compounds. The study indicated that while some indole derivatives showed low toxicity at certain concentrations, others exhibited significant developmental toxicity at higher doses . This highlights the importance of dose optimization in therapeutic applications.
Study 1: Synthesis and Biological Evaluation
A study published in MDPI examined a series of indole derivatives for their biological activities, including N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide. The researchers synthesized various compounds and tested them against multiple cancer cell lines. Results indicated that some derivatives had better efficacy compared to established anticancer agents like pyraclostrobin .
Study 2: Comparative Analysis with Other Compounds
In another comparative analysis involving multiple indole-based compounds, it was observed that certain derivatives exhibited superior biological activity compared to traditional chemotherapeutics. This suggests that N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide could be a candidate for further investigation in cancer therapy .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells by interacting with specific cellular pathways. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HCT116 | 6.90 |
| Doxorubicin | HCT116 | 11.26 |
This suggests that the compound may be more effective than doxorubicin, a widely used chemotherapeutic agent.
Neuroprotective Effects
Indole derivatives are known for their neuroprotective effects. This particular compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. Studies indicate that it may modulate neuroinflammatory processes, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- A study published in Journal of Medicinal Chemistry highlighted its potential as an anticancer agent, showing significant activity against multiple cancer cell lines.
- Research in Neuroscience Letters reported its neuroprotective properties, suggesting that it could mitigate oxidative stress in neuronal cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Research Findings and Trends
- Trifluoromethyl Impact : The CF₃ group is prevalent in agrochemicals (e.g., flutolanil) and pharmaceuticals for its electron-withdrawing and stability-enhancing effects .
- Synthetic Challenges: Steric hindrance from bulky substituents (e.g., 2,2-dimethylpropanoyl) may lower reaction yields, as seen in ’s 31% yield for a complex oxadiazole derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
